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Compound of Interest

3-(3-Formylphenoxy)propanoic
Compound Name:

acid
CAS No.: 70170-90-0
Cat. No.: B3433975

Get Quote

Compound Identity & Significance

3-(3-Formylphenoxy)propanoic acid is a bifunctional aromatic ether featuring a reactive
aldehyde moiety and a carboxylic acid tail. It serves as a versatile building block in medicinal
chemistry, particularly in the synthesis of chroman-4-one derivatives via cyclodehydration and
as a linker in proteolysis-targeting chimeras (PROTACS).

IUPAC Name: 3-(3-Formylphenoxy)propanoic acid

CAS Number: 70170-90-0[1][2][3]

Molecular Formula:

[4]15]

Molecular Weight: 194.18 g/mol

SMILES:0O=Cclcccc(OCCC(=0)0O)cl
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Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via a Williamson
ether synthesis. This context is vital for interpreting impurity peaks (e.g., unreacted phenol or
elimination products).

Core Synthesis Protocol

The synthesis couples 3-hydroxybenzaldehyde with 3-bromopropanoic acid under basic
conditions.

» Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 3-Bromopropanoic acid (1.2 eq), NaOH (2.5 eq)
or

» Solvent: Water (for NaOH method) or Acetonitrile/Acetone (for Carbonate method).
» Conditions: Reflux for 4-12 hours.

o Workup: Acidification to pH 2 precipitates the product. Recrystallization from water/ethanol
removes unreacted aldehyde.

Workflow Diagram

The following diagram illustrates the reaction pathway and critical isolation steps.
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Figure 1: Synthetic workflow for the preparation of 3-(3-formylphenoxy)propanoic acid via
Williamson ether synthesis.
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Spectroscopic Data Analysis[7]
A. Nuclear Magnetic Resonance (NMR)

The NMR data reflects the meta-substitution pattern on the benzene ring and the distinct
ethylene bridge of the propanoic acid chain.

H NMR (300/400 MHz, DMSO-

)
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Chemical Shift (

Carbon Type Assignment

» Ppm)
193.2 C=0 (Aldehyde) Formyl carbonyl.
1725 C=0 (Acid) Carboxylic acid carbonyl.
159.4 Quaternary Ar-C C3 (attached to Oxygen).
138.1 Quaternary Ar-C C1 (attached to Aldehyde).
130.8 CH (Ar) C5 (Meta to ether).
122.5 CH (Ar) C6 (Para to ether).
121.8 CH (Ar) C4 (Ortho to ether).
1135 CH (Ar) C2 (Ortho to both).

-O-CH
64.2

-CH
34.1

-COOH

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two distinct carbonyl stretches and the broad O-H stretch of

the carboxylic acid.
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Wavenumber (

Vibration Mode Functional Group Notes
)
) ) Very broad "hump";
2500 — 3300 O-H Stretch Carboxylic Acid ) ]
diagnostic of -COOH.
o Weak, sharp peaks
3060 C-H Stretch Aromatic Ring
above 3000.
) ) ) Methylene C-H
2930, 2870 C-H Stretch Aliphatic Chain
stretches.
"Fermi resonance”
2720 C-H Stretch Aldehyde doublet often seen
near 2720/2820.
1725 C=0I6] Stretch Carboxylic Acid Strong intensity.
Conjugated carbonyl;
1690 C=0 Stretch Aldehyde slightly lower freq.
than acid.[3][4][7]
1590, 1480 C=C Stretch Aromatic Ring Skeletal vibrations.
Strong asymmetric
1240 C-O Stretch Aryl Ether

stretch (Ar-O-C).

C. Mass Spectrometry (MS)

The fragmentation pattern under Electron lonization (EI) or Electrospray lonization (ESI) follows

standard cleavage pathways for phenoxy acids.

 lonization Mode: ESI (+) or (-)

e Molecular lon:

[5]
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Fragmentation Pathway (EI/ESI)

e Parent lon:
194

e Loss of COOH:

149 (Cleavage of carboxyl radical).
o -Cleavage:

121 (Hydroxybenzaldehyde cation). This is the base peak in many phenoxy ether spectra,
resulting from the loss of the propanoic acid side chain (
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Figure 2: Proposed mass spectrometric fragmentation pathway for 3-(3-
formylphenoxy)propanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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